molecular formula C24H20Cl2N4OS B11972033 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B11972033
M. Wt: 483.4 g/mol
InChI Key: WZMVGMUUINFQDT-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound with the molecular formula C24H20Cl2N4OS. This compound is known for its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a chlorophenyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide involves multiple steps. The general synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is typically synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride.

    Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl-substituted benzimidazole with a thiol compound.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether compound with hydrazine hydrate.

    Schiff Base Formation: Finally, the compound is completed by forming a Schiff base with 4-chlorobenzaldehyde under acidic conditions.

Chemical Reactions Analysis

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the Schiff base to an amine.

    Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The hydrazide moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and hydrazines.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core and Schiff base moiety. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide include:

    2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide: This compound has a similar structure but with additional chlorine atoms on the phenyl ring, which may alter its biological activity.

    2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide: Another similar compound with different substitution patterns on the phenyl ring, potentially leading to different reactivity and biological effects.

    2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2,6-dichlorophenyl)ethylidene]acetohydrazide: This compound also features multiple chlorine substitutions, which can influence its chemical and biological properties.

Properties

Molecular Formula

C24H20Cl2N4OS

Molecular Weight

483.4 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H20Cl2N4OS/c1-16(17-10-12-19(25)13-11-17)28-29-23(31)15-32-24-27-21-8-4-5-9-22(21)30(24)14-18-6-2-3-7-20(18)26/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+

InChI Key

WZMVGMUUINFQDT-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.